SUMO Pathway Modulation vs. Analog BDBM54907
The N-benzyl amide target compound is structurally differentiated from the N-(furan-2-ylmethyl) amide analog (BDBM54907) at the critical carboxamide moiety. The analog BDBM54907 exhibits a measurable inhibition of the SUMO-conjugating enzyme UBC9 (IC50 = 3.80 µM), an activity notably stronger than its inhibition of Plectin (IC50 = 1.77 µM) [1]. This functional activity profile, which is directly tied to the amide substituent, provides a quantifiable benchmark. The target compound's unique benzyl group is expected to further differentiate its potency and selectivity profile on these and related targets, a critical selection parameter for researchers studying the SUMO pathway.
UBC9 IC₅₀ 3.80 µM
Plectin IC₅₀ 1.77 µM
Target (N-benzyl): no direct data
| Evidence Dimension | Inhibitory potency against SUMO-conjugating enzyme UBC9 (Human) |
|---|---|
| Target Compound Data | No direct data available. |
| Comparator Or Baseline | 2-amino-N-(furan-2-ylmethyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (BDBM54907): IC50 = 3.80 µM |
| Quantified Difference | Not calculable without target compound data. The comparison establishes the high sensitivity of the target profile to amide modifications. |
| Conditions | In vitro enzyme inhibition assay (Source: Sanford-Burnham Center for Chemical Genomics) |
Why This Matters
This demonstrates that the amide substituent is a key structural driver of target engagement, making the N-benzyl variant a distinct chemical probe, not an interchangeable analog.
- [1] BindingDB. BDBM54907: 2-Amino-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (furan-2-ylmethyl)-amide. BindingDB Entry for monomerid=54907. View Source
